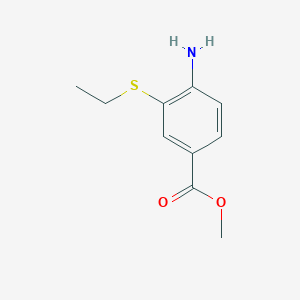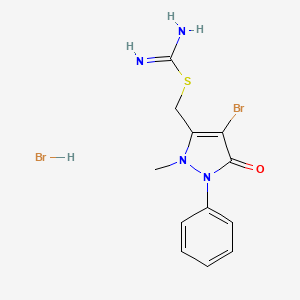
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Properties
The compound exhibits a broad spectrum of antimicrobial action, making it a potential candidate for novel antimicrobial drugs . Researchers have investigated its efficacy against bacteria, fungi, and other pathogens. Further studies could explore its mechanism of action and optimize its potency.
Anticancer Activity
Indole derivatives, including this compound, have attracted attention for their potential in cancer treatment. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for drug development. Investigating the specific pathways affected by this compound could provide valuable insights .
Neuroprotective Applications
Indole derivatives have been explored for their neuroprotective effects. This compound might play a role in preserving neuronal health, potentially benefiting conditions like Alzheimer’s disease, Parkinson’s disease, or stroke. Investigating its impact on neural pathways and cellular processes is crucial .
Heterocyclic Synthesis
Given its indole moiety, this compound contributes to the construction of indole-based alkaloids. Researchers have used various synthetic methods, such as the Fischer indole synthesis, to create indole derivatives. Understanding its reactivity and exploring novel synthetic routes could enhance its utility .
Drug Design and Optimization
Indole derivatives serve as building blocks in medicinal chemistry. Researchers can modify this compound’s structure to fine-tune its properties, aiming for improved bioavailability, selectivity, and reduced side effects. Computational studies and in vitro assays can guide drug design efforts .
Chemical Biology and Enzyme Inhibition
Indoles often interact with enzymes and receptors. Investigating whether this compound acts as an enzyme inhibitor or modulator could lead to applications in chemical biology, drug discovery, and personalized medicine .
Natural Product Synthesis
Indole-containing natural products play essential roles in cell biology. Researchers can use this compound as a precursor for synthesizing alkaloids or other bioactive molecules. Its unique structure may contribute to the diversity of natural product libraries .
properties
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS.BrH/c1-16-9(7-19-12(14)15)10(13)11(18)17(16)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHMYACWWFUUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Bromo-2-methyl-5-oxo-1-phenyl(3-pyrazolin-3-yl))methyl)thiocarboxamidine, hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)
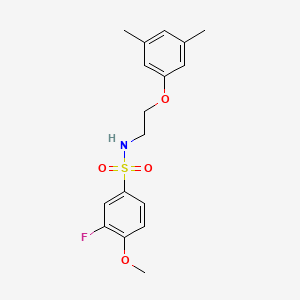
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)
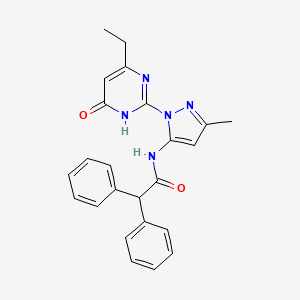
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
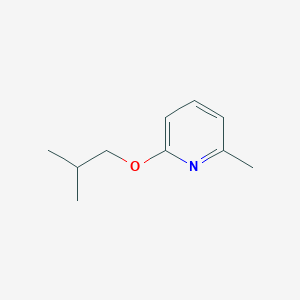
![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)

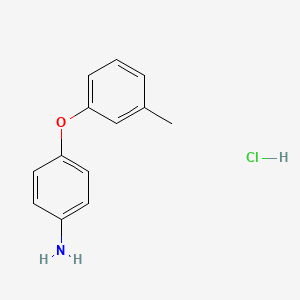
![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
